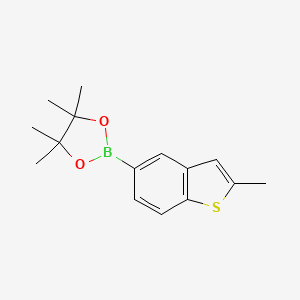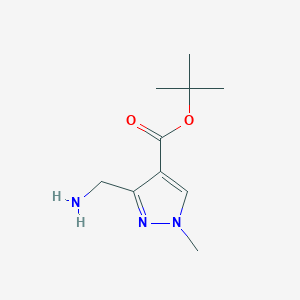
2-chloro-5-trifluoromethanesulfonylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-trifluoromethanesulfonylpyridine is an organic compound with the chemical formula C5H3ClF3NO2S. It is an important reagent in organic chemistry, as it is used in a variety of reactions, including the synthesis of pharmaceuticals and other compounds. In addition, it has been used in the study of biochemical and physiological processes.
Mécanisme D'action
2-Chloro-5-trifluoromethanesulfonylpyridine acts as a nucleophile in organic reactions, meaning that it can react with electrophiles, such as protons, to form new bonds. In addition, it can act as a catalyst in some reactions, meaning that it can speed up the reaction without being consumed.
Biochemical and Physiological Effects
This compound has been used to study the metabolism of drugs, the action of enzymes, and the regulation of gene expression. It has also been used to study the effects of drugs on the body, such as their effects on the cardiovascular system and the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-trifluoromethanesulfonylpyridine has several advantages for use in laboratory experiments. It is a highly reactive compound, meaning that it can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is also a highly toxic compound and should be handled with caution.
Orientations Futures
2-Chloro-5-trifluoromethanesulfonylpyridine has a variety of potential future applications. It could be used to synthesize new pharmaceuticals or other compounds, or to study the effects of drugs on the body. Additionally, it could be used to study the biochemical and physiological processes of organisms, such as the metabolism of drugs, the action of enzymes, and the regulation of gene expression. It could also be used to develop new catalysts or to study the mechanism of organic reactions. Finally, it could be used to study the environmental effects of chemicals and other substances.
Méthodes De Synthèse
2-Chloro-5-trifluoromethanesulfonylpyridine can be synthesized through two methods: the direct reaction of pyridine with trifluoromethanesulfonyl chloride and the reaction of pyridine with trifluoromethanesulfonyl chloride followed by chlorination. In the first method, pyridine is reacted with trifluoromethanesulfonyl chloride in an inert atmosphere at room temperature to form this compound. In the second method, pyridine is first reacted with trifluoromethanesulfonyl chloride in an inert atmosphere at room temperature and then chlorinated to form this compound.
Applications De Recherche Scientifique
2-Chloro-5-trifluoromethanesulfonylpyridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds. Additionally, it has been used to study biochemical and physiological processes, such as the metabolism of drugs, the action of enzymes, and the regulation of gene expression.
Propriétés
IUPAC Name |
2-chloro-5-(trifluoromethylsulfonyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-5-2-1-4(3-11-5)14(12,13)6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSPRHJCTLEFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)

![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)
![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)



![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid](/img/structure/B6601097.png)


![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide](/img/structure/B6601112.png)
![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)